N-(2-(呋喃-2-基)-2-吗啉乙基)-4-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

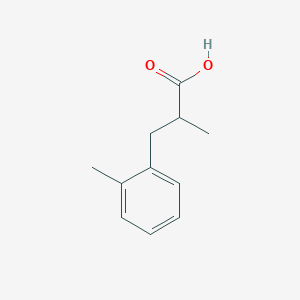

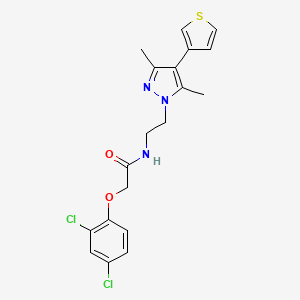

The compound N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a chemical entity that appears to be related to various nitrobenzamide derivatives, which are known for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a nitrobenzamide moiety. For instance, nitrofurantoin (NF) is an antibacterial agent that forms molecular complexes with various bases and has been studied for its structural and thermochemical properties . Another related compound is a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide, which has been synthesized and characterized, indicating the versatility of the nitrobenzamide group in forming metal complexes . Additionally, derivatives of nitrofuran have been synthesized as dual inhibitors of inflammation and tuberculosis, showcasing the potential pharmacological applications of such compounds .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of nitrofurantoin solvates and co-crystal solvates involves the formation of molecular complexes with different solvents and bases, which are then characterized by crystal structure analysis . Similarly, the synthesis of the nickel(II) complex of a related nitrobenzamide compound involves the use of spectroscopic techniques and single-crystal X-ray diffraction to confirm the formation of the metal complex . These studies provide insights into the possible synthetic routes that could be applied to N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide, suggesting that similar methodologies could be employed.

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is typically analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of nitrofurantoin solvates reveals the presence of N–H⋯N heterosynthons, which are important for the stability of the molecular complexes . The nickel(II) complex of a related nitrobenzamide compound also undergoes structural analysis to determine its cis-configuration and coordination environment . These analyses are crucial for understanding the molecular interactions and properties of such compounds.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives can be inferred from the studies on related compounds. Nitrofurantoin, for example, undergoes desolvation reactions to yield anhydrous forms, which can be an alternative route to prepare anhydrous co-crystals . The formation of a metal complex from a nitrobenzamide derivative involves the loss of N–H proton resonance and shifts in stretching vibrations, indicating the chemical changes that occur upon complexation . These reactions highlight the potential chemical transformations that N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are characterized by various analytical techniques. Thermochemical studies of nitrofurantoin solvates provide insights into their stability and molar ratios . The characterization of the nickel(II) complex includes spectroscopic methods and thermolysis to produce nickel sulfide nanocrystals, demonstrating the compound's utility as a precursor for nanomaterials . Additionally, the biological activity of nitrofuran derivatives as dual inhibitors of inflammation and tuberculosis, along with their molecular docking studies, suggest that these compounds have significant pharmacological properties . These findings contribute to a broader understanding of the properties that N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide may exhibit.

科学研究应用

生物还原前药系统

与所讨论的化学结构密切相关的 5-硝基呋喃-2-基甲基已被确定为潜在的生物还原活化前药系统。研究表明,这些硝基呋喃可用于在缺氧性实体瘤中选择性释放治疗药物,表明在癌症治疗中具有潜在应用。这种机制依赖于仿生还原,它触发母体药物的释放,突出了其在设计更有效的癌症治疗策略中的潜力 (Berry 等人,1997)。

结构和热化学研究

在硝呋喃妥因等抗生素剂领域,溶剂化物和盐的结构和热化学分析为开发新的活性药物成分 (API) 固体形式开辟了途径。虽然不直接涉及 N-(2-(呋喃-2-基)-2-吗啉乙基)-4-硝基苯甲酰胺,但这些研究证明了理解分子相互作用对于优化药物制剂和提高其功效的重要性 (Vangala 等人,2013)。

细胞保护作用

对与 N-(2-(呋喃-2-基)-2-吗啉乙基)-4-硝基苯甲酰胺结构相似的化合物,如 (E)-N-(2-(3, 5-二甲氧基苯乙烯基)苯基)呋喃-2-甲酰胺 (BK3C231) 的研究已证明对人类结肠成纤维细胞中的 DNA 和线粒体损伤具有细胞保护作用。这些发现表明,N-(2-(呋喃-2-基)-2-吗啉乙基)-4-硝基苯甲酰胺的类似物可能对由致癌物诱导的细胞损伤提供保护作用,突出了它们在化学预防和治疗干预中的潜力 (Tan 等人,2019)。

液相色谱和高分辨率质谱

使用液相色谱结合高分辨率 Orbitrap 质谱等先进分析技术测定鱼类样品中的硝基呋喃代谢物,展示了化学分析在确保食品安全和符合监管标准中的作用。这种方法对于检测食用动物中兽药使用残留物至关重要,突出了与 N-(2-(呋喃-2-基)-2-吗啉乙基)-4-硝基苯甲酰胺相关的化合物在环境和食品安全研究中的更广泛应用 (Trantopoulos 等人,2019)。

光敏保护基团的计算设计

基于硝基二苯并呋喃(一种与所讨论化学物质相关的结构基序)的改进型双光子活性笼合化合物的计算设计,突出了设计新型光敏保护基团的潜力。这些发现对于光化学和光药理学中先进材料和方法的开发至关重要,扩大了 N-(2-(呋喃-2-基)-2-吗啉乙基)-4-硝基苯甲酰胺衍生物在受控药物释放和其他光介导应用中的用途 (Dreuw 等人,2012)。

作用机制

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

未来方向

属性

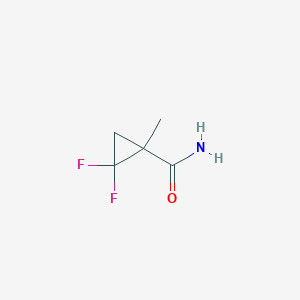

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDACEFKBMMYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816691 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B3012571.png)